molecular formula C16H12N2O B189332 2,6-Diphenylpyrimidin-4-ol CAS No. 15969-46-7

2,6-Diphenylpyrimidin-4-ol

Cat. No.: B189332
CAS No.: 15969-46-7
M. Wt: 248.28 g/mol
InChI Key: XRSLJJMPKREAES-UHFFFAOYSA-N
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Description

2,6-Diphenylpyrimidin-4-ol is an organic compound with the molecular formula C16H12N2O. It belongs to the class of pyrimidine derivatives, which are characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3. This compound is notable for its structural features, which include two phenyl groups attached to the pyrimidine ring at positions 2 and 6, and a hydroxyl group at position 4. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.

Mechanism of Action

Target of Action

The primary target of 2,6-Diphenylpyrimidin-4-ol is Aurora kinase A (AURKA) . AURKA is a protein that plays a crucial role in cell division. It is involved in the formation of the mitotic spindle and the separation of chromosomes during anaphase .

Mode of Action

This compound interacts with AURKA by inhibiting its activity . This inhibition is achieved through the compound’s binding to AURKA, which has been demonstrated through in silico docking experiments . The binding energies of the compound-AURKA complexes range from -16.72 to -11.63 kcal/mol , indicating a strong interaction.

Biochemical Pathways

The inhibition of AURKA by this compound affects the cell cycle, specifically the G2/M phase . This results in the accumulation of cells in the G2/M phase, disrupting the normal cell cycle progression . The compound also triggers the cleavage of caspase-3, caspase-7, and poly (ADP-ribose) polymerase , which are key players in the process of apoptosis, or programmed cell death.

Pharmacokinetics

The structure-activity relationship calculations suggest that hydrophobic substituents and a 1-naphthalenyl group at the r2 position increase the activity . The existence of an H-bond acceptor at C-2 of the R1 position also increases the activity . These properties may influence the compound’s bioavailability.

Result of Action

The result of this compound’s action is a reduction in clonogenicity, arrest of the cell cycle at the G2/M phase, and induction of caspase-mediated apoptotic cell death in HCT116 human colon cancer cells . This suggests that the compound could have potential as an anticancer agent.

Biochemical Analysis

Biochemical Properties

2,6-Diphenylpyrimidin-4-ol plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. One of the primary enzymes it interacts with is Aurora kinase A, a serine/threonine kinase involved in cell division. This compound inhibits Aurora kinase A by binding to its active site, thereby preventing its phosphorylation activity. This interaction leads to the arrest of the cell cycle at the G2/M phase and induces apoptosis in cancer cells . Additionally, this compound has been shown to interact with caspase-3 and caspase-7, promoting their activation and leading to programmed cell death .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, it induces cell cycle arrest at the G2/M phase, leading to the accumulation of cells in this phase and subsequent apoptosis . This compound also affects cell signaling pathways by inhibiting the phosphorylation of Aurora kinase A, which is crucial for mitotic progression . Furthermore, this compound influences gene expression by downregulating genes involved in cell proliferation and upregulating genes associated with apoptosis . Its impact on cellular metabolism includes the disruption of energy production pathways, leading to reduced ATP levels and increased oxidative stress .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of Aurora kinase A, inhibiting its activity and preventing the phosphorylation of downstream targets . This inhibition disrupts the normal progression of the cell cycle, leading to cell cycle arrest and apoptosis . Additionally, this compound interacts with caspase-3 and caspase-7, promoting their cleavage and activation . This activation triggers the apoptotic cascade, resulting in programmed cell death . The compound also affects gene expression by modulating transcription factors and signaling pathways involved in cell proliferation and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, with minimal degradation over extended periods . Its long-term effects on cellular function have been studied in both in vitro and in vivo models. In vitro studies have shown that prolonged exposure to this compound leads to sustained cell cycle arrest and apoptosis in cancer cells . In vivo studies have demonstrated that the compound maintains its inhibitory effects on tumor growth over time, with no significant loss of potency .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, it can induce adverse effects such as weight loss, organ toxicity, and immunosuppression . Threshold effects have been observed, where doses above a certain level result in a marked increase in toxicity . These findings highlight the importance of optimizing dosage regimens to maximize therapeutic efficacy while minimizing adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to its biotransformation and elimination. The compound is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of hydroxylated and conjugated metabolites . These metabolites are then excreted via the renal and biliary routes . The interaction of this compound with metabolic enzymes can affect metabolic flux and alter the levels of various metabolites in the body . Additionally, the compound’s impact on cellular metabolism includes the disruption of energy production pathways and increased oxidative stress .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound interacts with transporters and binding proteins that facilitate its uptake and distribution . It accumulates in specific cellular compartments, such as the cytoplasm and nucleus, where it exerts its effects . The localization and accumulation of this compound are influenced by its chemical properties, such as lipophilicity and molecular size . These factors determine its ability to cross cellular membranes and reach its target sites .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with its target enzymes and proteins . Its localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . For example, the presence of nuclear localization signals allows this compound to enter the nucleus and inhibit Aurora kinase A activity . The compound’s subcellular localization is essential for its ability to modulate cellular processes and exert its therapeutic effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Diphenylpyrimidin-4-ol typically involves the condensation of benzaldehyde derivatives with urea or thiourea in the presence of a catalyst. One common method includes the following steps:

    Condensation Reaction: Benzaldehyde is reacted with urea in the presence of a base such as sodium ethoxide to form the intermediate Schiff base.

    Cyclization: The intermediate undergoes cyclization in the presence of an acid catalyst, such as hydrochloric acid, to form the pyrimidine ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to control reaction conditions precisely. The use of green chemistry principles, such as solvent recycling and waste minimization, is also emphasized to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: 2,6-Diphenylpyrimidin-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium dichromate.

    Reduction: The compound can be reduced to form 2,6-diphenylpyrimidine using reducing agents such as lithium aluminum hydride.

    Substitution: The phenyl groups can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

    Reduction: Lithium aluminum hydride in tetrahydrofuran, sodium borohydride in ethanol.

    Substitution: Nitric acid in sulfuric acid for nitration, bromine in carbon tetrachloride for bromination.

Major Products:

    Oxidation: 2,6-Diphenylpyrimidin-4-one.

    Reduction: 2,6-Diphenylpyrimidine.

    Substitution: 2,6-Diphenyl-4-nitropyrimidin-4-ol, 2,6-Diphenyl-4-bromopyrimidin-4-ol.

Scientific Research Applications

2,6-Diphenylpyrimidin-4-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: It is used in the development of dyes, pigments, and other specialty chemicals due to its stable aromatic structure.

Comparison with Similar Compounds

2,6-Diphenylpyrimidin-4-ol can be compared with other pyrimidine derivatives to highlight its uniqueness:

    Similar Compounds: 4,6-Diphenylpyrimidin-2-amine, 2,4-Diphenylpyrimidin-6-ol, 2,6-Diphenylpyrimidin-4-one.

    Uniqueness: The presence of the hydroxyl group at position 4 distinguishes it from other similar compounds, imparting unique chemical reactivity and biological activity. For example, 4,6-Diphenylpyrimidin-2-amine lacks the hydroxyl group, which affects its solubility and interaction with biological targets.

Properties

IUPAC Name

2,4-diphenyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O/c19-15-11-14(12-7-3-1-4-8-12)17-16(18-15)13-9-5-2-6-10-13/h1-11H,(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRSLJJMPKREAES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)NC(=N2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10347216
Record name 2,6-diphenylpyrimidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10347216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15969-46-7
Record name 2,6-diphenylpyrimidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10347216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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